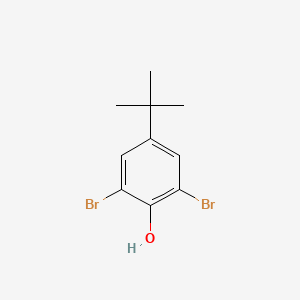

2,6-Dibromo-4-tert-butylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYQECXFRLRRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291261 | |

| Record name | 2,6-Dibromo-4-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-22-6 | |

| Record name | 2,6-Dibromo-4-tert-butylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dibromo-4-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Electrophilic Bromination of 4-tert-Butylphenol

This guide provides a comprehensive examination of the electrophilic bromination of 4-tert-butylphenol, a classic example of electrophilic aromatic substitution (EAS). Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying mechanistic principles, provides a field-proven experimental protocol, and emphasizes the critical safety considerations inherent in the process.

Introduction: The Reactivity of Substituted Phenols

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The reactivity of the benzene ring and the regiochemical outcome of the substitution are profoundly influenced by the nature of the substituents already present.[1] Activating groups, typically electron-donating groups (EDGs), increase the nucleophilicity of the aromatic ring, accelerating the rate of substitution compared to unsubstituted benzene.[2] Conversely, electron-withdrawing groups (EWGs) deactivate the ring.[2][3]

Phenols are highly activated substrates for EAS reactions. The hydroxyl (-OH) group is a potent activating group, donating electron density to the ring via a strong resonance effect (+M effect).[4] This donation preferentially increases the electron density at the ortho and para positions, making the -OH group a powerful ortho-, para-director.[2][5][6]

In the case of 4-tert-butylphenol, the aromatic ring is substituted with two groups:

-

Hydroxyl (-OH) group: A strongly activating, ortho-, para-director.

-

tert-Butyl (-C(CH₃)₃) group: A weakly activating, ortho-, para-director that operates through an inductive effect (+I) and hyperconjugation.

The combined electronic effects of these two groups render the 4-tert-butylphenol ring highly susceptible to electrophilic attack. However, the regioselectivity is predetermined by the substitution pattern. With the para position occupied by the bulky tert-butyl group, electrophilic attack is sterically and electronically directed to the positions ortho to the highly activating hydroxyl group.[4]

Reaction Mechanism: A Step-by-Step Analysis

The bromination of 4-tert-butylphenol proceeds via a standard electrophilic aromatic substitution mechanism, resulting in the selective formation of 2-bromo-4-tert-butylphenol.[4] The high electron density of the phenol ring is sufficient to polarize the diatomic bromine molecule, creating an electrophilic bromine species (Br⁺) in situ without the need for a Lewis acid catalyst.

The mechanism unfolds in two primary stages:

-

Electrophilic Attack and Formation of the Sigma Complex: The π-electron system of the phenol ring acts as a nucleophile, attacking the electrophilic bromine atom. This attack occurs at the carbon atom ortho to the hydroxyl group. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][5] The stability of this intermediate is crucial and is significantly enhanced by the resonance contribution from the adjacent hydroxyl group, which delocalizes the positive charge onto the oxygen atom.

-

Deprotonation and Aromaticity Restoration: A weak base, such as water, another molecule of phenol, or the bromide ion (Br⁻) formed in the previous step, abstracts a proton from the sp³-hybridized carbon bearing the new bromine atom. This deprotonation restores the aromaticity of the ring, yielding the final product, 2-bromo-4-tert-butylphenol, and hydrogen bromide (HBr) as a byproduct.[4]

Field-Proven Experimental Protocol

This section details a robust and reliable procedure for the laboratory-scale synthesis of 2-bromo-4-tert-butylphenol.

Materials and Reagents

| Chemical/Material | Formula | Molar Mass ( g/mol ) | Notes |

| 4-tert-butylphenol | C₁₀H₁₄O | 150.22 | Reagent grade or higher |

| Bromine | Br₂ | 159.81 | Extremely hazardous. Handle only in a fume hood. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, reagent grade |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | For quenching |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | For neutralization |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying |

| Deionized Water | H₂O | 18.02 |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet, dissolve 4-tert-butylphenol (15.0 g, 100 mmol) in 100 mL of dichloromethane (DCM).

-

Cooling: Immerse the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

-

Bromine Addition: In the dropping funnel, prepare a solution of bromine (16.0 g, 5.1 mL, 100 mmol) in 25 mL of DCM. Add this bromine solution dropwise to the stirred phenol solution over approximately 1 hour. The causality for slow, cooled addition is to maintain control over the exothermic reaction and to prevent the formation of di-brominated byproducts. The characteristic red-brown color of bromine should dissipate as it is consumed.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The reaction is complete when the reddish-brown color persists, indicating a slight excess of bromine.

-

Work-up - Quenching: Slowly add 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine. Continue stirring until the red-brown color of the organic layer disappears completely.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove acidic HBr, and then with 50 mL of brine.

-

Drying and Solvent Removal: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol-water, to afford pure 2-bromo-4-tert-butylphenol as a crystalline solid.[7]

Product Characterization

The identity and purity of the synthesized 2-bromo-4-tert-butylphenol should be confirmed by standard analytical techniques.

| Analysis | Expected Results |

| Appearance | White to off-white crystalline solid[8] |

| ¹H NMR (CDCl₃) | δ ~7.3 (d, 1H, Ar-H), ~7.1 (dd, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~5.6 (s, 1H, -OH), ~1.3 (s, 9H, -C(CH₃)₃) ppm[9] |

| IR (KBr) | ν ~3450 (O-H stretch, broad), ~2960 (C-H stretch), ~1480 (C=C stretch, aromatic) cm⁻¹[10] |

Critical Safety Protocols: Handling Bromine

Authoritative Grounding: Bromine (Br₂) is a highly toxic, corrosive, and volatile liquid.[11][12] Exposure can cause severe chemical burns to the skin, eyes, and respiratory tract.[11][13] All manipulations involving liquid bromine must be conducted with stringent safety precautions.

-

Engineering Controls: All work with bromine must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[14]

-

Personal Protective Equipment (PPE):

-

Spill Management:

-

Have a neutralizing agent readily available. A 1 M solution of sodium thiosulfate should be kept in the immediate vicinity of the work area.[14]

-

In case of a small spill, cover with the sodium thiosulfate solution to reduce the bromine to non-volatile bromide salts. Absorb the mixture with an inert material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.[13]

-

For large spills, evacuate the area immediately and contact emergency personnel.

-

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[16]

-

Eye Contact: Immediately flush eyes with plain water for 10-15 minutes, holding the eyelids open.[16]

-

Inhalation: Move the victim to fresh air immediately.[16]

-

In all cases of exposure, seek immediate medical attention.[15][16]

-

Conclusion

The electrophilic bromination of 4-tert-butylphenol is a highly efficient and regioselective transformation that serves as an excellent model for understanding the principles of electrophilic aromatic substitution. The reaction is governed by the powerful activating and directing effects of the hydroxyl group, leading predictably to ortho-substitution. The experimental protocol described herein is robust and scalable, providing a reliable method for the synthesis of 2-bromo-4-tert-butylphenol, a valuable intermediate in various chemical industries.[8] However, the successful and safe execution of this synthesis is contingent upon a thorough understanding of the reaction mechanism and unwavering adherence to strict safety protocols for handling hazardous reagents like bromine.

References

- 1. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. homework.study.com [homework.study.com]

- 5. grokipedia.com [grokipedia.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nbinno.com [nbinno.com]

- 9. brainly.com [brainly.com]

- 10. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Bromine handling and safety | DOCX [slideshare.net]

- 12. benchchem.com [benchchem.com]

- 13. carlroth.com [carlroth.com]

- 14. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 15. tatachemicals.com [tatachemicals.com]

- 16. Bromine | Chemical Emergencies | CDC [cdc.gov]

An In-depth Technical Guide to the Chemical Properties and Applications of 2,6-Dibromo-4-tert-butylphenol

This guide provides a comprehensive technical overview of 2,6-Dibromo-4-tert-butylphenol (CAS No. 98-22-6), a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, core chemical properties, reactivity, and key applications, grounding theoretical knowledge in practical, field-proven insights.

Introduction and Molecular Overview

This compound is a substituted phenol characterized by a bulky tert-butyl group at the para position and two bromine atoms ortho to the hydroxyl group.[1] This specific arrangement of functional groups imparts a unique combination of steric hindrance and electronic effects, defining its reactivity and utility. The tert-butyl group provides significant steric shielding to the phenolic hydroxyl, influencing its acidity and reactivity, while the electron-withdrawing bromine atoms modulate the aromatic ring's electron density.[1]

This compound serves as a crucial building block in advanced organic synthesis, particularly in the development of complex molecular frameworks for pharmaceuticals, agrochemicals, and functional materials.[2] Its high purity is critical for ensuring the reliability and reproducibility of synthetic outcomes in both academic and industrial settings.[2]

Figure 1: Structure of this compound.

Synthesis and Manufacturing

The primary industrial route to this compound is the direct electrophilic bromination of 4-tert-butylphenol.[2] The selectivity for the two ortho positions is crucial and is dictated by the reaction conditions. The bulky tert-butyl group directs incoming electrophiles to the ortho positions, and precise control over stoichiometry and catalysis ensures high yields of the desired 2,6-dibrominated product.

Protocol: Laboratory-Scale Synthesis

This protocol describes a common method for the synthesis of this compound from 4-tert-butylphenol using N-Bromosuccinimide (NBS) as the bromine source.

Causality:

-

N-Bromosuccinimide (NBS): A convenient and safer source of electrophilic bromine compared to liquid Br₂. It allows for controlled, slow release of bromine, minimizing over-bromination and side reactions.

-

p-Toluenesulfonic acid (pTsOH): Acts as a catalyst to activate the NBS, facilitating the generation of the electrophilic bromine species required for aromatic substitution.

-

Methanol (MeOH): Serves as the solvent. Its polarity is suitable for dissolving the reactants and catalyst.

Step-by-Step Methodology: [3]

-

Reaction Setup: In a foil-wrapped round-bottom flask (to exclude light and prevent radical side reactions), dissolve 4-tert-butylphenol (10 mmol) and p-toluenesulfonic acid (1.0 mol%) in methanol (1.0 mL per mmol of starting material).

-

Reagent Addition: Stir the mixture for 10 minutes at room temperature to ensure complete dissolution and catalyst distribution.

-

Bromination: Prepare a 0.1 M solution of N-Bromosuccinimide (2.0 equivalents, 20 mmol, recrystallized from H₂O) in methanol. Add this solution dropwise to the reaction flask over a period of 20-30 minutes. The slow addition is critical for controlling the reaction exotherm and selectivity.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture for an additional 10-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove the methanol. The resulting residue can then be purified by column chromatography using dichloromethane (CH₂Cl₂) or a gradient of methanol in dichloromethane as the eluent to yield the pure product.[3]

Figure 2: Synthesis workflow for this compound.

Physicochemical and Spectroscopic Properties

The compound is typically an off-white to white crystalline solid at room temperature.[2][4] Its hydrophobic nature, conferred by the tert-butyl group and bromine atoms, results in good solubility in organic solvents like ethanol and acetone, but poor solubility in water.[1][4]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 98-22-6 | [4][5][6] |

| Molecular Formula | C₁₀H₁₂Br₂O | [4][5] |

| Molecular Weight | 308.01 g/mol | [4][6] |

| Appearance | Off-white solid | [1][2] |

| Melting Point | 70-71 °C | [2][4] |

| Boiling Point | 256 °C | [4] |

| Density | 1.647 g/cm³ | [4] |

| Flash Point | 108 °C | [4] |

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is relatively simple and characteristic.

-

A singlet integrating to 9 protons for the tert-butyl group, typically found in the upfield region (~1.3-1.5 ppm).

-

A singlet for the phenolic hydroxyl proton, with a chemical shift that can vary depending on solvent and concentration (~5.0-6.0 ppm).

-

A singlet integrating to 2 protons for the two equivalent aromatic protons, located in the downfield region (~7.0-7.5 ppm).

-

-

IR (Infrared) Spectroscopy: Key vibrational frequencies confirm the presence of principal functional groups.

-

A broad absorption band in the 3400-3600 cm⁻¹ region, characteristic of the O-H stretching of the phenolic group.

-

Absorptions around 2850-3000 cm⁻¹ corresponding to C-H stretching of the alkyl groups.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

A strong C-O stretching band around 1200-1250 cm⁻¹.

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes exist in a ~1:1 ratio). The molecular ion peak (M⁺) would appear as a cluster around m/z 306, 308, and 310. A significant fragment corresponds to the loss of a methyl group ([M-15]⁺).

Chemical Reactivity and Applications

The utility of this compound stems from its defined reactivity, making it a valuable intermediate.

Reactivity of the Phenolic Group

The hydroxyl group can undergo typical phenol reactions such as etherification and esterification. However, the steric hindrance from the adjacent bromine atoms and the bulky tert-butyl group can significantly slow the reaction rates compared to unhindered phenols. This steric protection is often exploited to enhance the stability of derivatives.

Reactivity of the Aromatic Ring

The bromine atoms are excellent leaving groups in metal-catalyzed cross-coupling reactions, which is a cornerstone of modern drug discovery and materials science.

-

Palladium-Catalyzed Cross-Coupling: It serves as a substrate for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds at the 2 and 6 positions. This is fundamental for building molecular complexity.[2]

Figure 3: Role as an intermediate in cross-coupling reactions.

Industrial and Commercial Applications

Beyond its role in synthesis, the compound and its derivatives have direct applications:

-

Biocide and Preservative: It is effective at inhibiting the growth of bacteria, fungi, and algae. This property is utilized in industrial water treatment, paints and coatings, textiles, and the pulp and paper industry to prevent microbial contamination and spoilage.[4]

-

Antioxidant Precursor: The sterically hindered phenolic structure is a classic motif for antioxidants. While less common as a direct antioxidant than compounds like BHT (Butylated hydroxytoluene), it serves as a precursor for more complex antioxidant molecules used to stabilize polymers and prevent gumming in fuels.[1][7]

-

Agrochemicals: It is used as a biocide to protect crops from fungal infections.[4]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.[5][8]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[9]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[9][10]

-

First Aid:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and bases.[9]

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by the interplay of its functional groups. The steric hindrance provided by the tert-butyl group, combined with the reactivity of the ortho-bromine atoms, makes it an indispensable tool for synthetic chemists. Its applications, ranging from the synthesis of life-saving pharmaceuticals to its use as a broad-spectrum biocide, underscore its importance in both research and industrial manufacturing. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for leveraging its full potential.

References

- 1. CAS 98-22-6: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,6-DIBROMO-4-TERT-BUTYL-PHENOL | 98-22-6 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | C10H12Br2O | CID 252518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Introduction: A Versatile Phenolic Building Block

An In-Depth Technical Guide to 2,6-Dibromo-4-tert-butylphenol (CAS 98-22-6)

This compound, identified by CAS number 98-22-6, is a highly functionalized aromatic compound of significant interest in synthetic chemistry and material science.[1] Structurally, it is a phenol derivative characterized by a bulky tert-butyl group at the para position and two bromine atoms ortho to the hydroxyl group. This specific arrangement of substituents imparts a unique combination of steric hindrance, reactivity, and stability, making it a valuable intermediate and additive.[2] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its chemical properties, synthesis, analytical characterization, diverse applications, and critical safety protocols.

Core Chemical and Physical Properties

This compound is typically an off-white crystalline solid at room temperature.[1][2] The hydrophobic nature of the tert-butyl group and the bromine atoms results in low solubility in water but good solubility in common organic solvents such as ethanol and acetone.[2][3] These properties are fundamental to its handling, reaction conditions, and application formulations.

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 98-22-6 | [3][4][5] |

| Molecular Formula | C₁₀H₁₂Br₂O | [3][4] |

| Molecular Weight | 308.01 g/mol | [3][4] |

| Appearance | Off-white crystalline solid | [1][2] |

| Melting Point | 70-71 °C | [1][3][5] |

| Boiling Point | 256 °C | [3][5] |

| Density | 1.647 g/cm³ | [3][5] |

| Flash Point | 108 °C | [3][5] |

| IUPAC Name | 2,6-dibromo-4-(2-methyl-2-propanyl)phenol | [4] |

| Synonyms | 4-tert-Butyl-2,6-dibromophenol, NSC 74538 | [3][6] |

Synthesis and Mechanistic Rationale

The primary industrial and laboratory-scale synthesis of this compound is achieved through the electrophilic aromatic substitution of 4-tert-butylphenol.[1] The choice of this precursor is critical; the hydroxyl group is a strong activating and ortho-, para-directing group, while the large tert-butyl group in the para position sterically blocks that site, thereby directing the incoming electrophiles (bromine) exclusively to the two ortho positions.

Standard Synthesis Protocol: Electrophilic Bromination

The following protocol outlines a typical procedure. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Reactant Preparation

-

Dissolve 4-tert-butylphenol in a suitable inert solvent, such as a chlorinated hydrocarbon (e.g., dichloromethane) or a polar aprotic solvent.

-

Causality: The solvent is chosen for its ability to dissolve the starting material and remain inert to the highly reactive brominating agent, preventing unwanted side reactions.

Step 2: Controlled Addition of Bromine

-

Slowly add a stoichiometric amount (2 equivalents) of elemental bromine (Br₂) to the solution of 4-tert-butylphenol, typically while maintaining a low temperature (e.g., 0-5 °C) with an ice bath.

-

Causality: The reaction is highly exothermic. Slow, controlled addition at low temperatures is crucial to prevent overheating, which could lead to side-product formation (e.g., polybrominated species or oxidative degradation) and ensures high selectivity for the desired 2,6-dibromo product.

Step 3: Reaction Monitoring and Quenching

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched, often by adding a reducing agent solution (e.g., sodium bisulfite) to neutralize any excess bromine.

-

Causality: Quenching is a critical safety and purification step. It removes the corrosive and toxic excess bromine, indicated by the disappearance of its characteristic reddish-brown color.

Step 4: Product Isolation and Purification

-

Perform an aqueous workup to remove inorganic salts and water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Causality: Recrystallization is a powerful purification technique for crystalline solids. It exploits differences in solubility between the desired product and impurities at different temperatures to yield a product of high purity (typically >99%), which is essential for subsequent synthetic applications.[1]

Caption: Synthesis workflow for this compound.

Spectroscopic and Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. Spectral data for this compound are widely available in chemical databases.[4][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the substitution pattern. The spectrum will typically show a singlet for the two equivalent aromatic protons, a singlet for the nine equivalent protons of the tert-butyl group, and a singlet for the phenolic hydroxyl proton.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups. Key absorptions include a broad peak for the O-H stretch of the phenol and characteristic peaks in the aromatic region corresponding to the substituted benzene ring.[4]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), which is a definitive confirmation of its identity.[4]

Key Applications in Research and Industry

The utility of this compound stems from its three key structural features: the reactive phenolic hydroxyl group, the two bromine atoms enabling cross-coupling chemistry, and the sterically hindering tert-butyl group that modulates reactivity and imparts antioxidant properties.

Intermediate in Organic Synthesis

This compound is a cornerstone intermediate for constructing more complex molecules.[1][2] The bromine atoms are excellent leaving groups for various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the phenolic hydroxyl group can be easily modified through etherification or esterification reactions.[1]

Biocide and Preservative

It demonstrates potent activity against a broad spectrum of microorganisms, including bacteria, fungi, and algae.[3] This makes it a highly effective additive in various industrial formulations:

-

Paints and Coatings: Prevents microbial growth that can lead to spoilage and deterioration of the product.[3]

-

Water Treatment: Controls biofouling and microbial contamination in industrial water systems.[3]

-

Textile and Paper Industries: Protects materials from microbial damage, enhancing durability and longevity.[3]

-

Agriculture: Used to protect crops from certain fungal infections.[3]

Antioxidant and Stabilizer

Phenolic compounds are well-known radical scavengers. The bulky tert-butyl group adjacent to the hydroxyl group enhances the stability of the resulting phenoxy radical, making it an effective antioxidant.[2] This property is valuable in preventing the oxidative degradation of polymers, fuels, and other organic materials.[2]

Caption: Major application areas for this compound.

Safety, Handling, and Toxicology

Due to its potential hazards, strict adherence to safety protocols is mandatory when handling this compound.

5.1. Hazard Identification The compound is classified with the following primary hazards:

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

-

H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[8]

5.2. Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[8][9]

5.3. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

5.4. Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.

Conclusion

This compound is a pivotal chemical intermediate whose value is derived from its unique and well-defined molecular architecture. Its utility spans from the precise construction of complex molecules in pharmaceutical and materials research to broad applications as a highly effective biocide and antioxidant in industrial processes. A thorough understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, is essential for leveraging its full potential while ensuring safe and responsible handling in a professional research and development environment.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 98-22-6: this compound | CymitQuimica [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C10H12Br2O | CID 252518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-DIBROMO-4-TERT-BUTYL-PHENOL - Safety Data Sheet [chemicalbook.com]

- 6. 2,6-DIBROMO-4-TERT-BUTYL-PHENOL CAS#: 98-22-6 [amp.chemicalbook.com]

- 7. 2,6-DIBROMO-4-TERT-BUTYL-PHENOL(98-22-6) 1H NMR spectrum [chemicalbook.com]

- 8. 98-22-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to 2,6-Dibromo-4-tert-butylphenol: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 2,6-Dibromo-4-tert-butylphenol (CAS No. 98-22-6), a versatile halogenated organic compound. The document details its fundamental chemical and physical properties, with a primary focus on its molecular weight and structure. We will explore a standard laboratory-scale synthesis protocol, elucidating the mechanistic principles behind the chosen methodology. Furthermore, this guide outlines the compound's significant applications as a crucial intermediate in organic synthesis and as a broad-spectrum biocide in various industrial settings. Analytical workflows for quality control and essential safety protocols are also presented to provide researchers, scientists, and drug development professionals with a complete and actionable resource.

Chemical Identity and Physicochemical Properties

This compound is a substituted phenol characterized by a tert-butyl group at the para position and two bromine atoms at the ortho positions relative to the hydroxyl group.[1] This specific substitution pattern imparts steric hindrance around the hydroxyl group and enhances the compound's reactivity at other sites, making it a valuable synthetic building block.[1][2]

The precise molecular weight and other key physicochemical properties are critical for stoichiometric calculations in synthesis, analytical characterization, and formulation development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 308.01 g/mol | [1][3][4][5][6] |

| Molecular Formula | C₁₀H₁₂Br₂O | [3][5][6] |

| CAS Registry Number | 98-22-6 | [2][5][6] |

| Appearance | Off-white to white crystalline solid | [1][2][3] |

| Melting Point | 70-71 °C | [2][3] |

| Boiling Point | 256 °C | [3] |

| Solubility | Soluble in organic solvents like ethanol and acetone; sparingly soluble in water.[1][3] |

Synthesis and Mechanistic Insights

The most common and efficient method for synthesizing this compound is through the direct electrophilic bromination of its precursor, 4-tert-butylphenol.[2] The hydroxyl group is a potent activating group, directing electrophiles to the ortho and para positions. Since the para position is already occupied by the bulky tert-butyl group, bromination occurs selectively at the two available ortho positions.

Caption: Synthesis of this compound via electrophilic bromination.

Experimental Protocol: Synthesis from 4-tert-butylphenol

This protocol describes a laboratory-scale synthesis using N-Bromosuccinimide (NBS) as the bromine source, which is safer and easier to handle than elemental bromine.

Expert Insight: The use of a catalytic amount of p-toluenesulfonic acid (p-TsOH) is crucial. It protonates the methanol solvent, increasing the electrophilicity of the bromine provided by NBS, thereby accelerating the reaction rate for this double bromination.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylphenol (1 equivalent) and p-toluenesulfonic acid (0.1 equivalents) in methanol.[7]

-

Reagent Addition: In a separate flask, prepare a solution of N-Bromosuccinimide (2.0 equivalents) in methanol. Add this NBS solution dropwise to the stirred solution of 4-tert-butylphenol over 20-30 minutes. The reaction is exothermic; maintain the temperature with a water bath if necessary.[7]

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate reaction completion.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.[7]

-

Purification: Re-dissolve the resulting residue in a suitable organic solvent like dichloromethane. Wash the organic layer with water and brine to remove any remaining acid and inorganic by-products. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure this compound as an off-white solid.[7]

Key Applications in Research and Industry

The unique structure of this compound makes it a valuable compound in diverse fields, from complex organic synthesis to large-scale industrial preservation.

Caption: Major application areas for this compound.

-

Intermediate in Organic Synthesis: It serves as a pivotal starting material for constructing more complex molecules.[2] The bromine atoms are excellent leaving groups in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), and the phenolic hydroxyl group can be modified for ether or ester synthesis. These reactions are fundamental in the development of pharmaceuticals, agrochemicals, and functional materials.[2]

-

Industrial Biocide and Preservative: The compound exhibits potent antimicrobial properties, inhibiting the growth of bacteria, fungi, and algae.[3] This makes it highly effective as a preservative in a wide range of industrial products, including paints, coatings, textiles, and materials used in the pulp and paper industry, extending their shelf life and preventing microbial degradation.[3]

-

Agricultural and Water Treatment: In agriculture, it is used to protect crops from fungal infections.[3] It is also employed in water treatment systems to control microbial and algal growth, ensuring water quality.[3]

Analytical Workflow for Quality Control

Ensuring the identity and purity of a synthesized or purchased chemical is a cornerstone of scientific integrity. A typical workflow for the validation of this compound is outlined below.

Caption: A self-validating workflow for ensuring compound quality.

-

Chromatography: Thin-Layer Chromatography (TLC) is used for rapid reaction monitoring, while column chromatography is a standard method for purification. High-Performance Liquid Chromatography (HPLC) can be employed for quantitative purity analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful techniques for confirming the molecular structure. The proton NMR spectrum will show characteristic signals for the tert-butyl protons, the aromatic protons, and the hydroxyl proton.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), providing definitive evidence of its composition.[6]

Safety, Handling, and Storage Protocols

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS).

-

Hazards Identification:

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from strong oxidizing agents.

-

Conclusion

This compound, with a molecular weight of 308.01 g/mol , is more than just a chemical compound; it is a key enabler in synthetic chemistry and a functional workhorse in industrial preservation. Its well-defined properties, straightforward synthesis, and diverse applicability underscore its importance for researchers and chemical manufacturers. A thorough understanding of its characteristics, handling requirements, and analytical validation is paramount for its safe and effective utilization in both research and development.

References

- 1. CAS 98-22-6: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. 98-22-6|2,6-Dibromo-4-(tert-butyl)phenol|BLD Pharm [bldpharm.com]

- 5. 2,6-DIBROMO-4-TERT-BUTYL-PHENOL - Safety Data Sheet [chemicalbook.com]

- 6. This compound | C10H12Br2O | CID 252518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-DIBROMO-4-TERT-BUTYL-PHENOL | 98-22-6 [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Spectroscopic Guide to 2,6-Dibromo-4-tert-butylphenol: From Synthesis to Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-4-tert-butylphenol is a sterically hindered phenol that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring two ortho bromine atoms and a para-tert-butyl group, imparts specific chemical properties that are leveraged in the development of antioxidants, flame retardants, and complex molecular architectures. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and the unambiguous identification of this compound. This guide provides a detailed exploration of the spectral data of this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). We will delve into the experimental protocols for acquiring this data, the interpretation of the resulting spectra, and the causal relationships between the molecular structure and its spectroscopic signatures.

Synthesis and Molecular Structure

The common synthetic route to this compound involves the electrophilic bromination of 4-tert-butylphenol. This reaction's progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed through the spectroscopic methods detailed in this guide.

The molecular structure of this compound, with its distinct functional groups and substitution pattern, gives rise to a unique set of spectral data. The following sections will dissect these spectral fingerprints.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands.

Experimental Protocol: Acquiring the FT-IR Spectrum

A high-quality FT-IR spectrum of solid this compound can be obtained using the Potassium Bromide (KBr) pellet method. This technique is chosen for its ability to produce sharp, well-resolved spectra for crystalline solids.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound (approximately 1-2 mg) is finely ground with anhydrous KBr powder (approximately 100-200 mg) in an agate mortar and pestle. The intimate mixing is crucial to ensure a homogenous sample and to minimize scattering of the infrared radiation.

-

Pellet Formation: The resulting powder mixture is transferred to a pellet press and subjected to high pressure to form a thin, transparent pellet. Transparency is a key indicator of a well-prepared pellet and is essential for optimal spectral quality.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is also acquired and automatically subtracted from the sample spectrum to remove any contributions from the KBr matrix and atmospheric water or carbon dioxide.

Data Summary: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3600 | Broad, Medium | O-H stretch (phenolic) |

| ~2960 | Strong | C-H stretch (tert-butyl) |

| ~1430 | Medium | C=C stretch (aromatic) |

| ~1240 | Strong | C-O stretch (phenolic) |

| ~750 | Strong | C-Br stretch |

Interpretation of the IR Spectrum

The broad absorption band in the region of 3400-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadening is a result of intermolecular hydrogen bonding between the phenol molecules in the solid state. The strong absorption at approximately 2960 cm⁻¹ is attributed to the C-H stretching vibrations of the methyl groups within the tert-butyl substituent. The presence of the aromatic ring is confirmed by the C=C stretching vibration around 1430 cm⁻¹. The strong band at approximately 1240 cm⁻¹ is indicative of the C-O stretching vibration of the phenol. Finally, the strong absorption around 750 cm⁻¹ is characteristic of the C-Br stretching vibration, confirming the presence of the bromine atoms.

Caption: Key IR absorptions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural confirmation of this compound.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

High-resolution NMR spectra are typically acquired in a suitable deuterated solvent. For substituted phenols like this compound, deuterated chloroform (CDCl₃) is a common choice due to its good solubilizing properties and relatively clean spectral window.

Methodology:

-

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in ~0.6 mL of CDCl₃ containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used, and a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum to a series of singlets, one for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Data Summary: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | Singlet | 2H | Ar-H |

| ~5.7 | Singlet | 1H | O-H |

| ~1.4 | Singlet | 9H | -C(CH₃)₃ |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is relatively simple and highly informative. The two aromatic protons are chemically equivalent due to the symmetry of the molecule and therefore appear as a single peak, a singlet, at approximately 7.3 ppm. The phenolic proton gives rise to a singlet at around 5.7 ppm. The chemical shift of this proton can be variable and is dependent on factors such as concentration and solvent due to hydrogen bonding. The nine protons of the tert-butyl group are also chemically equivalent and appear as a sharp singlet at approximately 1.4 ppm. The integration values of 2:1:9 for the aromatic, hydroxyl, and tert-butyl protons, respectively, are in perfect agreement with the molecular structure.

Data Summary: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-OH |

| ~142 | C-C(CH₃)₃ |

| ~128 | Ar-CH |

| ~115 | C-Br |

| ~34 | -C (CH₃)₃ |

| ~31 | -C(CH₃ )₃ |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum displays six distinct signals, corresponding to the six unique carbon environments in the molecule. The carbon atom attached to the hydroxyl group (C-OH) is the most deshielded and appears at approximately 148 ppm. The quaternary carbon of the tert-butyl group attached to the aromatic ring appears around 142 ppm. The two equivalent aromatic carbons bearing a hydrogen atom (Ar-CH) resonate at about 128 ppm. The two equivalent carbons attached to the bromine atoms (C-Br) are found at approximately 115 ppm. The quaternary carbon of the tert-butyl group and the methyl carbons appear at around 34 ppm and 31 ppm, respectively.

Caption: Correlation of NMR signals to the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the presence of two bromine atoms leads to a characteristic isotopic pattern in the mass spectrum.

Experimental Protocol: Acquiring the GC-MS Spectrum

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of the relatively volatile this compound.

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

-

GC Separation: The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. A temperature program is typically used to ensure good separation and peak shape. A suitable program might start at a lower temperature and ramp up to a higher temperature to elute the compound.

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

Data Summary: Key Mass Spectral Data

| m/z | Relative Intensity | Assignment |

| 306, 308, 310 | Variable | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster) |

| 291, 293, 295 | High | [M-CH₃]⁺ |

| 227, 229 | Medium | [M-Br]⁺ |

| 148 | Medium | [M-2Br]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum of this compound shows a characteristic molecular ion cluster at m/z 306, 308, and 310. This triplet pattern is due to the two bromine atoms, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. The relative intensities of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 1:2:1. The most abundant fragment ion is typically observed at [M-15]⁺, corresponding to the loss of a methyl group from the tert-butyl substituent, resulting in a stable benzylic carbocation. Other significant fragments include the loss of a bromine atom ([M-Br]⁺) and the loss of both bromine atoms ([M-2Br]⁺).

Caption: Fragmentation pathway of this compound.

Conclusion

The combination of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers unique and complementary information about the molecule's structure, from the identification of functional groups to the precise arrangement of atoms in the carbon-hydrogen framework and the overall molecular weight and elemental composition. The detailed protocols and spectral interpretations presented in this guide serve as a valuable resource for researchers and scientists working with this important chemical intermediate, ensuring its correct identification and use in various applications.

Unveiling the Molecular Intricacies of 2,6-Dibromo-4-tert-butylphenol: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dibromo-4-tert-butylphenol, a sterically hindered and halogenated phenolic compound, presents a multifaceted profile of biological activity. This technical guide synthesizes the current understanding of its primary mechanisms of action, moving beyond its established role as a chemical intermediate. By examining its structural features—the phenolic hydroxyl group, the bulky tert-butyl group, and the electron-withdrawing bromine atoms—we can elucidate its roles as a potent antioxidant, a potential disruptor of cellular energy metabolism, and a modulator of enzyme activity. This document provides an in-depth exploration of these mechanisms, supported by experimental evidence from related compounds and theoretical principles, to offer a comprehensive resource for researchers in pharmacology, toxicology, and drug development.

Introduction: The Chemical Persona of this compound

This compound (DBTBP) is a synthetic organic compound characterized by a phenol ring substituted with two bromine atoms at the ortho positions and a tert-butyl group at the para position relative to the hydroxyl group. This specific arrangement of bulky and electronegative substituents dictates its chemical reactivity and, consequently, its biological effects.

| Property | Value | Source |

| CAS Number | 98-22-6 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₂Br₂O | --INVALID-LINK-- |

| Molecular Weight | 308.01 g/mol | --INVALID-LINK-- |

| Appearance | Off-white solid | --INVALID-LINK-- |

| Melting Point | 70-71 °C | --INVALID-LINK-- |

While extensively utilized in organic synthesis as a building block and as a polymerization inhibitor in industrial applications, the biological implications of DBTBP are an emerging area of interest.[1] Its structural similarity to other biologically active phenols suggests a range of potential cellular interactions.

Primary Mechanism: Antioxidant Activity via Radical Scavenging

The most well-established mechanism of action for hindered phenols like DBTBP is their function as primary antioxidants.[1] This activity is crucial in mitigating the damaging effects of free radicals in biological systems and industrial materials.

The Chemistry of Radical Scavenging

The antioxidant capacity of hindered phenols stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to a free radical, thereby neutralizing it.[2] The steric hindrance provided by the ortho-substituents (in this case, the bromine atoms) plays a critical role in stabilizing the resulting phenoxyl radical, preventing it from initiating new radical chain reactions.[3]

The process can be summarized in the following steps:

-

Initiation: A free radical (R•) is present in the system.

-

Propagation: The free radical reacts with a substrate (e.g., a lipid) to form a new radical, propagating a chain reaction.

-

Termination: The hindered phenol (ArOH) donates a hydrogen atom to the free radical, forming a stable phenoxyl radical (ArO•) and terminating the chain reaction.[4]

Caption: Hydrogen atom donation from this compound to a free radical.

Experimental Protocol: DPPH Radical Scavenging Assay

A standard method to quantify the antioxidant activity of phenolic compounds is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Methodology:

-

Prepare a stock solution of DBTBP in a suitable solvent (e.g., ethanol or methanol).

-

Prepare a series of dilutions of the DBTBP stock solution.

-

Prepare a fresh solution of DPPH in the same solvent. The solution should have a deep violet color.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the DBTBP dilutions to the wells. Include a control with the solvent only.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of DBTBP.

Secondary Mechanism: Uncoupling of Oxidative Phosphorylation

Substituted phenols are known to act as uncouplers of oxidative phosphorylation, a process that disrupts cellular energy production.[5] The structural features of DBTBP, particularly its lipophilicity and acidic proton, suggest it may share this mechanism.

The Protonophore Action

Uncouplers are lipid-soluble weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[6] This "short-circuits" the electron transport chain, leading to an increase in oxygen consumption without a corresponding increase in ATP production. The energy is instead dissipated as heat.[7]

References

- 1. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]

- 2. vinatiorganics.com [vinatiorganics.com]

- 3. vinatiorganics.com [vinatiorganics.com]

- 4. partinchem.com [partinchem.com]

- 5. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Uncoupler - Wikipedia [en.wikipedia.org]

solubility of 2,6-Dibromo-4-tert-butylphenol in organic solvents

An In-Depth Technical Guide to the Solubility of 2,6-Dibromo-4-tert-butylphenol in Organic Solvents A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Solubility in Application

This compound is a substituted phenolic compound characterized by a bulky hydrophobic tert-butyl group and two electron-withdrawing bromine atoms on its aromatic ring.[1] This structure imparts a unique combination of steric hindrance, lipophilicity, and chemical reactivity, making it a valuable intermediate in organic synthesis and a potential additive in polymer formulations.[1] In the context of drug discovery and development, understanding the solubility of such molecules is a cornerstone of success. Poor solubility can impede reliable results in biological screening, complicate purification processes, and present significant hurdles in formulating effective delivery systems.[2]

This technical guide serves as a comprehensive resource on the solubility of this compound. As precise quantitative solubility data for this compound is not widely published, this document focuses on two critical areas:

-

A thorough analysis of the molecule's physicochemical properties to predict its solubility profile across different classes of organic solvents.

-

A detailed, validated experimental protocol for determining its thermodynamic solubility, enabling researchers to generate precise and reliable data tailored to their specific applications.

Physicochemical Properties & Molecular Structure Analysis

A molecule's solubility is fundamentally governed by its structure. The key properties of this compound are summarized below, followed by an analysis of its structural features.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 98-22-6 | [3] |

| Molecular Formula | C₁₀H₁₂Br₂O | [3] |

| Molecular Weight | 308.01 g/mol | [3] |

| Appearance | Off-white solid | [1][4] |

| Melting Point | 70-71 °C | [4] |

| Boiling Point | ~256 °C | [4] |

Structural Analysis:

The solubility behavior of this compound is a direct consequence of the interplay between its three key functional components:

-

Phenolic Hydroxyl (-OH) Group: This group is polar and acts as both a hydrogen bond donor and acceptor. It is the primary driver for solubility in polar, protic solvents.

-

Tert-butyl Group (-C(CH₃)₃): This is a large, non-polar (lipophilic) group. It contributes significant steric bulk and enhances solubility in non-polar, hydrocarbon-based solvents. Its presence is a major reason for the compound's low solubility in water.[1]

-

Bromo Substituents (-Br): The two bromine atoms are electronegative, contributing to the molecule's overall dipole moment. They also increase the molecular weight and surface area, which can negatively impact solubility by strengthening the crystal lattice energy that must be overcome for dissolution to occur.

Theoretical Principles and Predicted Solubility Profile

The principle of "like dissolves like" is the guiding tenet for predicting solubility. A solute dissolves best in a solvent that has a similar polarity and intermolecular force profile. Based on the structural analysis, we can predict the solubility behavior of this compound.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the phenolic hydroxyl group. Therefore, good solubility is expected . Structurally similar compounds like 2,6-Di-tert-butylphenol are known to be soluble in alcohol.[5]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents have strong dipole moments but do not donate hydrogen bonds. They can effectively solvate the polar regions of the molecule. High solubility is predicted , particularly in solvents like acetone, as has been noted qualitatively in the literature.[4]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in these solvents will be a trade-off. The large, lipophilic tert-butyl group and the benzene ring favor interaction with non-polar solvents. However, the polar hydroxyl and bromo groups are energetically unfavorable in such environments. Therefore, moderate to low solubility is expected . The analogous compound 2,6-Di-tert-butyl-4-methylphenol (BHT) is freely soluble in toluene, suggesting the bulky alkyl groups can drive solubility in aromatic non-polar solvents.[6]

-

Water: As a highly polar, hydrogen-bonding solvent, water will interact poorly with the large, hydrophobic regions of the molecule. As confirmed by multiple sources, the compound is expected to have very low water solubility .[1]

Standardized Protocol for Experimental Solubility Determination

To move beyond prediction and obtain actionable, quantitative data, a robust experimental method is required. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, which is the most relevant measure for formulation and development.[7] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its maximum concentration at a given temperature.[8]

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the shake-flask method, from preparation to final analysis.

References

- 1. CAS 98-22-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. This compound | C10H12Br2O | CID 252518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 2,6-Di-tert-butylphenol | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Methodological & Application

The Versatile Workhorse: Harnessing 2,6-Dibromo-4-tert-butylphenol in Modern Organic Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Sterically Hindered Phenol

In the ever-evolving landscape of organic synthesis, the strategic use of well-defined building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2,6-Dibromo-4-tert-butylphenol stands out as a particularly versatile intermediate, offering a unique combination of steric hindrance and reactive handles.[1][2] This guide provides a comprehensive overview of its applications, moving beyond simple procedural lists to delve into the mechanistic reasoning and practical considerations that underpin its use in catalysis, cross-coupling reactions, and the synthesis of novel compounds. Its defined off-white solid appearance and melting point of 70-71℃ are key characteristics for chemists to ensure optimal application and reproducibility in synthetic endeavors.[1]

The strategic placement of two bromine atoms ortho to the hydroxyl group, combined with a bulky tert-butyl group in the para position, imparts distinct reactivity to this molecule. The bromine atoms serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions, while the phenolic hydroxyl group can be readily derivatized or can influence the electronic properties of the aromatic ring.[1][3] The steric bulk of the tert-butyl group, in turn, can direct reaction selectivity and impart unique properties to the resulting products, such as increased stability and solubility in organic solvents.[2] This unique structural combination makes this compound an indispensable tool for accessing complex molecular frameworks in pharmaceuticals, agrochemicals, dyes, and functional materials.[1]

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent substrate for these transformations, enabling the introduction of a wide array of substituents at the 2- and 6-positions. The high purity of commercially available this compound (often 99% min) is a critical factor in ensuring the reliability and reproducibility of these synthetic outcomes.[1]

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active molecules and functional materials.[4] In the context of this compound, this reaction allows for the sequential or double arylation, providing access to sterically hindered 2,6-diaryl-4-tert-butylphenols.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[5] The choice of ligand is crucial for promoting these steps, especially with a sterically hindered substrate like this compound. Bulky, electron-rich phosphine ligands are often preferred as they facilitate the oxidative addition and reductive elimination steps.

Protocol 1: Synthesis of 2,6-Diphenyl-4-tert-butylphenol via Suzuki-Miyaura Coupling

This protocol details the double Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

| Reagent/Solvent | Molar Equiv. | Amount |

| This compound | 1.0 | (e.g., 1 mmol, 308 mg) |

| Phenylboronic acid | 2.2 | (e.g., 2.2 mmol, 268 mg) |

| Pd(PPh₃)₄ | 0.05 | (e.g., 0.05 mmol, 58 mg) |

| K₂CO₃ | 4.0 | (e.g., 4 mmol, 552 mg) |

| Toluene | - | 10 mL |

| Water | - | 2 mL |

Procedure:

-

To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and water to the flask.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2,6-diphenyl-4-tert-butylphenol.

Causality Behind Choices:

-

Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable palladium(0) precatalyst that is effective for a wide range of Suzuki couplings.

-

Base: K₂CO₃ is a moderately strong base that is sufficient to activate the boronic acid for transmetalation without causing significant side reactions. The aqueous conditions are often beneficial for the efficiency of the transmetalation step.

-

Solvent System: The toluene/water biphasic system is a standard for Suzuki reactions, allowing for good solubility of both the organic substrates and the inorganic base.

Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for the synthesis of 2,6-diphenyl-4-tert-butylphenol.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to connect terminal alkynes with aryl halides, creating valuable building blocks for pharmaceuticals, natural products, and organic materials.[5] Utilizing this compound in this reaction allows for the synthesis of phenols bearing one or two alkynyl substituents, which can be further functionalized.

Mechanistic Rationale: The Sonogashira coupling involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper cocatalyst activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the alkynylated product.[6] The amine base is crucial for both the deprotonation of the alkyne and for neutralizing the hydrogen halide byproduct.[7]

Protocol 2: Selective Mono-Sonogashira Coupling of this compound

This protocol is optimized for the selective mono-alkynylation of this compound with phenylacetylene.

Materials:

| Reagent/Solvent | Molar Equiv. | Amount |

| This compound | 1.0 | (e.g., 1 mmol, 308 mg) |

| Phenylacetylene | 1.1 | (e.g., 1.1 mmol, 121 µL) |

| PdCl₂(PPh₃)₂ | 0.03 | (e.g., 0.03 mmol, 21 mg) |

| CuI | 0.05 | (e.g., 0.05 mmol, 9.5 mg) |

| Triethylamine (Et₃N) | 3.0 | (e.g., 3 mmol, 418 µL) |

| THF | - | 10 mL |

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve this compound, PdCl₂(PPh₃)₂, and CuI in THF.

-

Add triethylamine to the mixture and degas with a stream of argon for 15 minutes.

-

Add phenylacetylene dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC. For less reactive alkynes, gentle heating (40-50 °C) may be required.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to isolate the mono-alkynylated product.

Causality Behind Choices:

-

Selective Mono-coupling: By using a slight excess of the alkyne and conducting the reaction at room temperature, the formation of the di-alkynylated product is minimized. The steric hindrance of the first installed alkynyl group also disfavors a second coupling event.

-

Catalyst System: The combination of PdCl₂(PPh₃)₂ and CuI is a classic and reliable catalyst system for Sonogashira couplings.

-

Base/Solvent: Triethylamine serves as both the base and a co-solvent, ensuring a basic environment and good solubility of the reactants.

Catalytic Cycle of Sonogashira Coupling

Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[8] This reaction is particularly useful for introducing nitrogen-containing functional groups onto the sterically crowded this compound scaffold.

Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex. The resulting palladium(II) complex then coordinates with the amine. Deprotonation by a strong base forms a palladium-amido complex, which undergoes reductive elimination to furnish the C-N coupled product and regenerate the palladium(0) catalyst.[9] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which can be challenging for sterically hindered substrates.[3]

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol describes the mono-amination of this compound with a secondary amine, morpholine.

Materials:

| Reagent/Solvent | Molar Equiv. | Amount |

| This compound | 1.0 | (e.g., 1 mmol, 308 mg) |

| Morpholine | 1.2 | (e.g., 1.2 mmol, 105 µL) |

| Pd₂(dba)₃ | 0.02 | (e.g., 0.02 mmol, 18 mg) |

| XPhos | 0.08 | (e.g., 0.08 mmol, 38 mg) |

| NaOtBu | 1.4 | (e.g., 1.4 mmol, 135 mg) |

| Toluene | - | 10 mL |

Procedure:

-

In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

-

Add this compound and toluene.

-

Add morpholine to the mixture.

-

Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield the mono-aminated product.

Causality Behind Choices:

-

Ligand: XPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective in promoting the Buchwald-Hartwig amination of sterically hindered aryl bromides.

-

Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

-

Inert Atmosphere: The palladium(0) catalyst and the phosphine ligands are sensitive to air, necessitating the use of a glovebox and Schlenk techniques.

Logical Flow of Buchwald-Hartwig Amination

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Derivatization of the Phenolic Hydroxyl Group

The hydroxyl group of this compound provides another reactive site for further molecular elaboration. Standard etherification and esterification reactions can be employed to introduce a variety of functional groups.

O-Alkylation to Form Aryl Ethers

The synthesis of aryl ethers from phenols is a fundamental transformation in organic chemistry. The Williamson ether synthesis is a common method, although conditions may need to be optimized for sterically hindered phenols.

Protocol 4: O-Methylation of this compound

Materials:

| Reagent/Solvent | Molar Equiv. | Amount |

| This compound | 1.0 | (e.g., 1 mmol, 308 mg) |

| Iodomethane (MeI) | 1.5 | (e.g., 1.5 mmol, 93 µL) |

| K₂CO₃ | 2.0 | (e.g., 2 mmol, 276 mg) |

| Acetone | - | 15 mL |

Procedure:

-

To a round-bottom flask, add this compound and K₂CO₃ in acetone.

-

Add iodomethane to the suspension.

-

Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether, wash with water and brine, dry over MgSO₄, and concentrate to give the methylated product, which can be further purified by chromatography if necessary.

Causality Behind Choices:

-

Reagents: Iodomethane is a reactive electrophile for methylation. K₂CO₃ is a suitable base to deprotonate the phenol, forming the more nucleophilic phenoxide.

-

Solvent: Acetone is a polar aprotic solvent that facilitates the Sₙ2 reaction.

Oxidative Coupling: Dimerization to Biaryls and Diphenoquinones